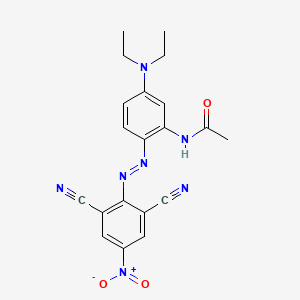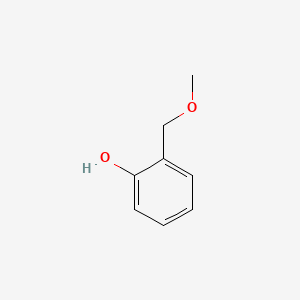
2-(Methoxymethyl)phenol
Overview
Description
2-(Methoxymethyl)phenol, also known as 2-methoxybenzyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where a methoxymethyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its presence in several industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methoxymethyl)phenol can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzyl alcohol with methanol in the presence of a catalyst. The reaction is typically carried out in a Pyrex pressure bottle at 150°C for one hour, yielding a dark brown oil .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 2-methoxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-methoxybenzyl alcohol.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(Methoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antioxidant activity.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)phenol primarily involves its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This activity is attributed to its ability to donate hydrogen atoms and form stable phenoxyl radicals. Additionally, it can chelate metal ions, further enhancing its antioxidant effects .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the methoxymethyl group.
2-Hydroxybenzyl Alcohol: Similar but lacks the methoxy group.
Uniqueness: 2-(Methoxymethyl)phenol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity in various chemical reactions and its potential as an antioxidant .
Properties
IUPAC Name |
2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSICPQZWCDZSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186105 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32391-38-1, 5635-98-3 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
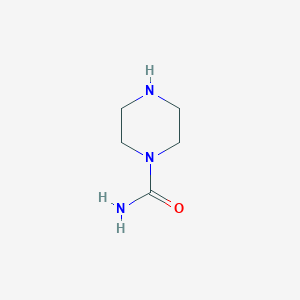
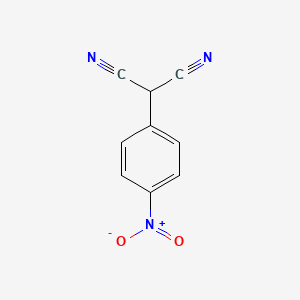



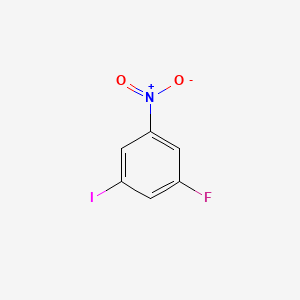
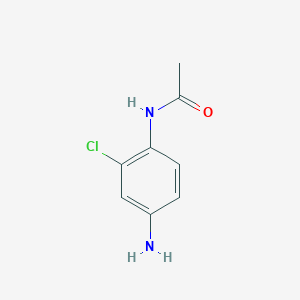
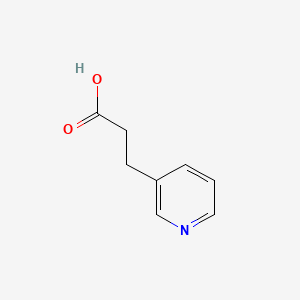
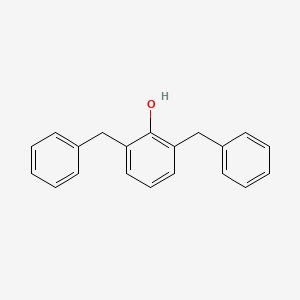
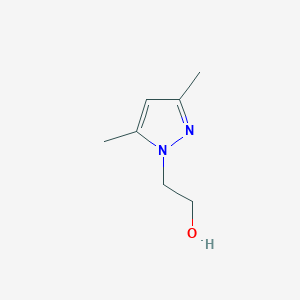
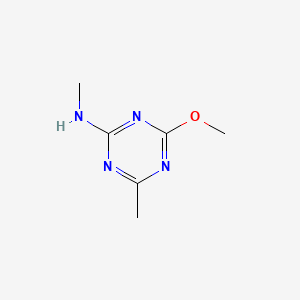
![2-[bis(ethylsulfanyl)methylidene]propanedinitrile](/img/structure/B1295745.png)

